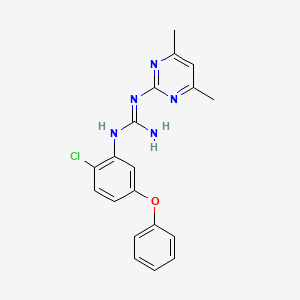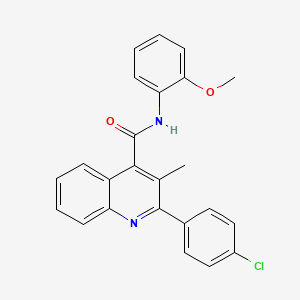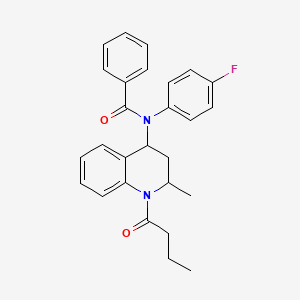![molecular formula C28H29N5O8 B11654931 4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11654931.png)
4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a morpholine ring, and multiple functional groups such as amino, cyano, and methoxy groups. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrano[2,3-c]pyrazole Core: This step involves the condensation of 3,4,5-trimethoxybenzaldehyde with malononitrile and hydrazine hydrate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to form the pyrano[2,3-c]pyrazole core.
Introduction of the Morpholine Ring: The pyrano[2,3-c]pyrazole intermediate is then reacted with 2-methoxyphenyl isocyanate to introduce the morpholine ring. This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Final Functionalization: The final step involves the introduction of the carboxylate group through esterification with morpholine-4-carboxylic acid. This reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and process optimization techniques to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out on the cyano group to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the morpholine ring, where nucleophiles such as amines or thiols can replace the morpholine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes, such as kinases and proteases, by binding to their active sites.
Modulate Signaling Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Interact with DNA: The compound can intercalate into DNA, disrupting DNA replication and transcription, which contributes to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl acetate
- 4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 2-furoate
Uniqueness
The uniqueness of 4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate lies in its combination of functional groups and heterocyclic core, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C28H29N5O8 |
|---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
[4-[6-amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C28H29N5O8/c1-35-19-11-15(5-6-18(19)40-28(34)33-7-9-39-10-8-33)22-17(14-29)26(30)41-27-23(22)24(31-32-27)16-12-20(36-2)25(38-4)21(13-16)37-3/h5-6,11-13,22H,7-10,30H2,1-4H3,(H,31,32) |
InChI Key |
GYNWLXSMNKLZSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C=C4)OC(=O)N5CCOCC5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11654851.png)
![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-chloro-4-nitrobenzamide](/img/structure/B11654853.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B11654867.png)
![(6Z)-2-ethyl-5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654870.png)
![5-(1-{[5-(diethylamino)pentan-2-yl]amino}propylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11654871.png)
![3-(1H-1,3-benzodiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11654875.png)
![Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654896.png)
![2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11654898.png)

![(3,4-dichlorophenyl)[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11654925.png)


![1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11654941.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654946.png)
